Trametinib-13C6

Description

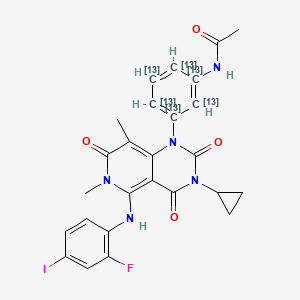

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23FIN5O4 |

|---|---|

Molecular Weight |

621.4 g/mol |

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4+1,5+1,6+1,12+1,16+1,18+1 |

InChI Key |

LIRYPHYGHXZJBZ-YGELHQHLSA-N |

Isomeric SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2[13C]4=[13CH][13CH]=[13CH][13C](=[13CH]4)NC(=O)C)C5CC5 |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Trametinib-13C6 chemical structure and properties

This technical guide provides a comprehensive overview of Trametinib-13C6, a stable isotope-labeled form of Trametinib, for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Properties

This compound is a stable isotope-labeled analog of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The incorporation of six carbon-13 isotopes makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise differentiation from its unlabeled counterpart.[1][2]

Chemical Structure

IUPAC Name: N-[3---INVALID-LINK--cyclohexa-1,3,5-trien-1-yl]acetamide

Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound. Note that while the isotopic labeling minimally affects these properties, most experimental data is derived from studies on the unlabeled Trametinib.

| Property | Value |

| Chemical Formula | C₂₀¹³C₆H₂₃FIN₅O₄[1] |

| Molecular Weight | 621.35 g/mol [1][3] |

| Exact Mass | 621.09801 Da |

| CAS Number | 871700-17-3 (Unlabeled)[1] |

| Appearance | White to off-white powder |

| Storage Conditions | Freezer (-20°C) for long-term storage[1] |

| Protein Binding | 97.4% bound to human plasma proteins[4] |

| Apparent Volume of Distribution (Vc/F) | 214 L[4] |

| Route of Elimination | >80% recovered in feces; <20% recovered in urine (<0.1% as parent molecule)[4][5] |

| Metabolism | Primarily via deacetylation by carboxylesterases (1b/c and 2). Minor pathway includes CYP3A4-mediated oxidation.[4] |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 5 |

Mechanism of Action: Targeting the MAPK/ERK Pathway

Trametinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[6][7] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[4][6][8] By binding to an allosteric site on MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes unregulated cell proliferation, differentiation, and survival.[6][9]

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib on MEK1/2.

Experimental Protocols & Methodologies

This compound is primarily used as an internal standard in analytical methods to ensure accuracy and precision. Below are representative protocols for its application.

Synthesis of Trametinib Intermediate

A key step in Trametinib synthesis involves the cyclization of a pyridyltrione compound with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. A patented method describes an efficient process where malonic acid mono-formamide monoethyl ester and methyl malonic acid undergo a cyclization reaction to produce the crude pyridyltrione compound. This intermediate is then directly cyclized with the urea compound without needing extensive purification, achieving a high overall yield.[10] The synthesis of the ¹³C₆-labeled phenyl ring precursor would be the critical modification to produce this compound.

Caption: Workflow for the synthesis of a key Trametinib intermediate.

Quantitative Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantification of Trametinib in bulk drug and pharmaceutical dosage forms.[5][11][12]

-

Objective: To determine the concentration of Trametinib in a sample. This compound would be added as an internal standard for LC-MS based methods.

-

Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Agilent C18, 4.6mm x 150mm, 5µm).[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M dipotassium hydrogen phosphate, pH 4.0) and an organic solvent (e.g., methanol) in a 50:50 v/v ratio is a common starting point.[5] Other reported mobile phases include mixtures of ammonium acetate buffer, methanol, acetonitrile, and tetrahydrofuran.[12]

-

Column Temperature: Ambient (e.g., 25°C).[12]

-

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing and dissolving Trametinib reference standard and/or sample in the mobile phase or a suitable solvent like methanol.[12]

-

For LC-MS, a known concentration of this compound is spiked into all samples, calibrators, and quality controls.

-

Perform serial dilutions from the stock solution to create a calibration curve (e.g., 10-30 µg/mL).[11]

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area of the analyte against its concentration. The relationship is typically linear (y = mx + c).[11]

-

For LC-MS, the ratio of the peak area of the analyte (Trametinib) to the peak area of the internal standard (this compound) is used to construct the calibration curve, which corrects for variability in sample processing and instrument response.

-

Caption: A typical bioanalytical workflow using this compound as an internal standard.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iajps.com [iajps.com]

- 6. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 7. trametinib - My Cancer Genome [mycancergenome.org]

- 8. researchgate.net [researchgate.net]

- 9. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 11. bepls.com [bepls.com]

- 12. storage.googleapis.com [storage.googleapis.com]

Introduction to Trametinib and Isotopic Labeling

An In-Depth Technical Guide to the Synthesis and Purification of Trametinib-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, an isotopically labeled version of the potent MEK inhibitor, Trametinib. The inclusion of six carbon-13 atoms makes this molecule an ideal internal standard for quantitative mass spectrometry-based assays, such as therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2]

Trametinib (trade name Mekinist) is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and MEK2.[3] MEK enzymes are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation.[3][4] By binding to an allosteric site on MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.[5] It is approved for treating cancers with specific BRAF mutations, such as melanoma and non-small cell lung cancer, often in combination with the BRAF inhibitor Dabrafenib.[3][6]

Stable isotope labeling, such as the incorporation of ¹³C, creates a heavier version of the drug molecule that is chemically identical to the parent compound but distinguishable by mass spectrometry.[1] this compound is used as an internal standard in analytical methods to ensure accurate quantification of Trametinib in biological matrices.[2]

Mechanism of Action: The MAPK/ERK Signaling Pathway

Trametinib targets the MAPK/ERK pathway, a crucial signaling cascade that regulates cell growth, differentiation, and survival.[4][5] The pathway is initiated by extracellular signals that activate cell surface receptors, leading to the activation of RAS proteins. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that activates ERK, the final kinase in the cascade. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation.[4][7] In many cancers, mutations in proteins like BRAF lead to constitutive activation of this pathway.[8] Trametinib's inhibition of MEK1/2 provides a critical blockade in this oncogenic signaling cascade.[8]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While specific proprietary methods may vary, a plausible and common approach involves incorporating the ¹³C₆ label via a key starting material, such as 3-amino-N-acetyl-aniline-¹³C₆. The general synthetic scheme for Trametinib provides a roadmap for this process.[9][10] The following workflow outlines a potential synthetic route.

Caption: A plausible synthetic workflow for producing this compound.

Experimental Protocol: Synthesis

The following is a generalized protocol based on known synthetic routes for Trametinib.[9][10]

-

Step 1: Condensation:

-

A key pyridopyrimidine intermediate (e.g., a triflate-activated precursor) is dissolved in a suitable aprotic solvent like DMF.

-

3-Nitroaniline-¹³C₆ is added to the reaction mixture.

-

The reaction is heated (e.g., to 130-135°C) and stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mixture is cooled, and the product is precipitated by adding water, then filtered and dried to yield the nitro-¹³C₆ intermediate.

-

-

Step 2: Nitro Group Reduction:

-

The nitro-¹³C₆ intermediate is suspended in a solvent such as ethanol.

-

A reducing agent, like stannous chloride dihydrate (SnCl₂·2H₂O), is added.[10]

-

The mixture is refluxed for several hours. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, and the pH is adjusted with a basic solution (e.g., sodium bicarbonate) to precipitate the amine product. The solid is filtered, washed, and dried.

-

-

Step 3: Acetylation:

-

The resulting amino-¹³C₆ intermediate is dissolved in a solvent like dichloromethane (DCM) with a mild base such as pyridine.

-

The solution is cooled in an ice bath, and acetic anhydride is added dropwise.

-

The reaction is stirred and allowed to warm to room temperature. Progress is monitored until the starting material is consumed.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the active pharmaceutical ingredient (API) is critical to remove impurities, byproducts, and residual solvents to ensure high purity and safety.[11] For complex organic molecules like Trametinib, preparative high-performance liquid chromatography (prep-HPLC) is a highly effective method.[12]

Quantitative Data for Trametinib and Analogs

| Parameter | Value | Context | Source |

| Purity | > 95% | Purity of synthesized radioiodinated Trametinib | [13][14] |

| Purity (Standard) | ≥ 98.0% | Specification for commercial Trametinib-¹³C₆ | [15] |

| Isotopic Enrichment | ≥ 99% ¹³C | Specification for commercial Trametinib-¹³C₆ | [15] |

| Radiochemical Yield | ~70% | For the synthesis of ¹²⁴I-Trametinib | [13][14] |

| Bioavailability | 72% | For a single 2 mg oral dose of Trametinib | [16] |

| Protein Binding | 97.4% | Human plasma protein binding of Trametinib | [16] |

| Elimination Half-Life | 3.9 - 4.8 days | For Trametinib | [16] |

Experimental Protocol: Purification by Preparative HPLC

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or the mobile phase, and filtered through a 0.45 µm filter to remove particulate matter.[17]

-

Chromatographic System: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Elution Program: The gradient starts with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound of interest. The exact gradient is optimized to achieve maximum separation from impurities.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength where Trametinib shows maximum absorbance (e.g., ~245 nm).[18]

-

Fraction Collection: Fractions are collected as the peak corresponding to this compound elutes from the column.

-

Post-Purification: The collected fractions containing the pure product are combined. The organic solvent is removed under reduced pressure (e.g., via rotary evaporation), and the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a pure solid.

Caption: Workflow for the purification and quality control analysis of this compound.

Characterization and Quality Control

After purification, the identity, purity, and isotopic enrichment of this compound must be confirmed.

Analytical Methods and Expected Results

| Method | Purpose | Expected Result |

| Analytical HPLC | Assess purity and determine retention time. | A single major peak with purity ≥ 98%. The retention time should match that of an unlabeled Trametinib standard. |

| LC-MS | Confirm molecular weight and isotopic incorporation. | The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z ≈ 622.1), which is 6 mass units higher than unlabeled Trametinib. |

| NMR Spectroscopy | Confirm chemical structure and ¹³C label positions. | ¹H NMR spectrum should be identical to unlabeled Trametinib. ¹³C NMR will show enhanced signals for the six labeled carbon atoms. |

This comprehensive approach to synthesis, purification, and characterization ensures the production of high-quality this compound suitable for its intended use in sensitive bioanalytical assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. trametinib - My Cancer Genome [mycancergenome.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 6. Combination Dabrafenib and Trametinib Versus Combination Nivolumab and Ipilimumab for Patients With Advanced BRAF-Mutant Melanoma: The DREAMseq Trial-ECOG-ACRIN EA6134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]

- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. schd-shimadzu.com [schd-shimadzu.com]

- 16. iajps.com [iajps.com]

- 17. researchgate.net [researchgate.net]

- 18. storage.googleapis.com [storage.googleapis.com]

An In-depth Technical Guide to the Isotopic Purity and Stability of Trametinib-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Trametinib-13C6, a critical isotopically labeled internal standard used in the quantitative analysis of Trametinib. This document details the experimental protocols for assessing these quality attributes and provides data-driven insights into its reliability for research and development applications.

Introduction to Trametinib and this compound

Trametinib is a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making Trametinib a valuable therapeutic agent, particularly in the treatment of BRAF V600 mutation-positive metastatic melanoma and other solid tumors.[3]

This compound is a stable isotope-labeled (SIL) version of Trametinib, where six carbon atoms in the phenylacetamide moiety have been replaced with the heavy isotope, carbon-13.[4][5] This modification results in a precise mass shift, allowing it to be distinguished from the unlabeled drug by mass spectrometry. Consequently, this compound serves as an ideal internal standard for robust and accurate quantification of Trametinib in complex biological matrices during pharmacokinetic and metabolic studies.[6][7]

Isotopic Purity of this compound

The isotopic purity of a SIL internal standard is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes.

Quantitative Data Summary

While a specific Certificate of Analysis for this compound was not publicly available, data for analogous isotopically labeled compounds and the unlabeled parent drug provide a strong indication of the expected purity.

| Parameter | Specification/Value | Source |

| Chemical Purity (Unlabeled Trametinib) | 99.93% (by HPLC) | [8] |

| Isotopic Purity (for related Trametinib-13C-d3) | ≥99% deuterated forms (d1-d3) | [9] |

| Expected Isotopic Enrichment (this compound) | Typically >99% | Industry Standard |

Experimental Protocol for Isotopic Purity Determination

The isotopic enrichment of this compound is determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).

Objective: To determine the percentage of this compound molecules that contain six 13C atoms.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

LC-MS/HRMS Analysis:

-

Chromatography: The sample is injected into an LC system to separate this compound from any potential impurities. A C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile is commonly employed.

-

Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in positive ion mode to detect the protonated molecular ions.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the isotopic clusters of both unlabeled Trametinib and this compound.

-

-

Data Analysis:

-

The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the different isotopologues (M+0, M+1, M+2, etc., up to M+6).

-

The measured isotopic distribution is compared to the theoretical distribution for a molecule with six 13C atoms.

-

Corrections for the natural abundance of 13C in the unlabeled portion of the molecule are applied.

-

The isotopic purity is calculated as the percentage of the signal corresponding to the M+6 isotopologue relative to the sum of all isotopologue signals.

-

Stability of this compound

The stability of a SIL internal standard under various storage and experimental conditions is crucial for ensuring the integrity of analytical results over time.

Quantitative Data Summary

| Parameter | Condition | Duration | Specification | Source |

| Long-Term Storage (Solid) | -20°C | ≥ 4 years | Stable | [9] |

| Long-Term Storage (Solid) | -20°C | 3 years | Stable | [8] |

| Short-Term Storage (In Solvent) | -80°C | 6 months | Stable | [8] |

| Short-Term Storage (In Solvent) | -20°C | 1 month | Stable | [8] |

Experimental Protocol for Stability Assessment

Stability-indicating HPLC methods are employed to assess the degradation of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions relevant to its storage and use.

Methodology:

-

Forced Degradation Studies: this compound is subjected to stress conditions to induce degradation, including:

-

Acid Hydrolysis: 0.1 M HCl at 60°C

-

Base Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidation: 3% H2O2 at room temperature

-

Thermal Stress: 105°C

-

Photostability: Exposure to UV light (254 nm) and visible light

-

-

Stability-Indicating HPLC-UV Analysis:

-

Chromatography: A reverse-phase HPLC method capable of separating the parent this compound from its potential degradation products is utilized. A typical system would involve a C18 column with a mobile phase gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol mixture).[1][2]

-

Detection: A UV detector is used to monitor the elution of this compound and any degradants. The detection wavelength is typically set at the λmax of Trametinib (around 255 nm).[6]

-

-

Data Analysis:

-

The peak area of this compound is monitored over time under each stress condition.

-

A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

-

The percentage of degradation is calculated to determine the stability profile.

-

Signaling Pathway and Experimental Workflow Diagrams

Trametinib Signaling Pathway

Trametinib targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Workflow for Purity and Stability Testing

The logical flow for the comprehensive analysis of this compound is outlined below.

Caption: Workflow for determining the isotopic purity and stability of this compound.

Conclusion

This compound is a high-purity and stable isotopically labeled compound that is fit-for-purpose as an internal standard in the bioanalysis of Trametinib. The experimental protocols outlined in this guide provide a robust framework for the verification of its critical quality attributes. Adherence to these, or similar, rigorous analytical procedures ensures the generation of accurate and reliable data in preclinical and clinical drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

Trametinib-13C6 for Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 13C6-labeled Trametinib (Trametinib-13C6) in metabolic flux analysis (MFA). Trametinib, a potent and selective inhibitor of MEK1 and MEK2, has shown efficacy in the treatment of various cancers, particularly BRAF-mutant melanoma. Understanding its metabolic fate and its impact on cellular metabolism is crucial for optimizing its therapeutic use and overcoming resistance. By employing stable isotope tracers like this compound, researchers can simultaneously track the drug's metabolism and its effects on the metabolic network of cancer cells.

Introduction to Trametinib and Metabolic Flux Analysis

Trametinib is a kinase inhibitor that targets the MEK1 and MEK2 proteins in the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in cancer due to mutations in genes like BRAF and RAS, leading to uncontrolled cell proliferation and survival.[1][2] By inhibiting MEK, Trametinib blocks downstream signaling and impedes tumor growth.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4][5] It typically involves the use of stable isotope-labeled substrates, such as 13C-labeled glucose or glutamine, to trace the flow of atoms through metabolic pathways.[2][6] By measuring the incorporation of these isotopes into downstream metabolites, MFA can provide a detailed snapshot of cellular metabolism.

The use of 13C-labeled drugs, such as this compound, in MFA represents an innovative approach to study drug metabolism and its influence on cellular bioenergetics and biosynthesis. This allows for a dual analysis: quantifying the metabolic fate of the drug itself and assessing its impact on the central carbon metabolism of the cell.

Trametinib's Mechanism of Action: The RAS-RAF-MEK-ERK Pathway

Trametinib exerts its anti-cancer effects by targeting the core of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically MEK1 and MEK2.[1][2] The diagram below illustrates this pathway and the point of inhibition by Trametinib.

Quantitative Data on Trametinib's Metabolic Effects

While specific data from this compound MFA studies are not yet widely published, studies using unlabeled Trametinib have demonstrated its significant impact on cancer cell metabolism, particularly glycolysis. Research has shown that Trametinib can inhibit the growth and aerobic glycolysis in glioma cells.[7] The following table summarizes hypothetical quantitative data based on published effects of Trametinib on key metabolic parameters.

| Metabolic Parameter | Control Cells (Relative Value) | Trametinib-Treated Cells (Relative Value) | Fold Change |

| Glucose Uptake Rate | 100 | 70 | 0.7 |

| Lactate Secretion Rate | 100 | 60 | 0.6 |

| Glycolytic Flux | 100 | 55 | 0.55 |

| TCA Cycle Flux | 100 | 90 | 0.9 |

| ATP Production from Glycolysis | 100 | 50 | 0.5 |

| ATP Production from Oxidative Phosphorylation | 100 | 95 | 0.95 |

Table 1: Hypothetical Quantitative Effects of Trametinib on Central Carbon Metabolism. Data are representative of expected changes based on published literature.[7]

Experimental Protocols for this compound Metabolic Flux Analysis

This section outlines a detailed protocol for conducting an MFA study using this compound in cultured cancer cells. This protocol is a composite based on established MFA methodologies.[2][6]

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Media Preparation: Prepare culture medium containing a known concentration of 13C-labeled substrate (e.g., [U-13C6]glucose) and a specific concentration of this compound (e.g., 10-100 nM, determined by prior dose-response studies). The use of dialyzed fetal bovine serum is recommended to minimize interference from unlabeled amino acids.

-

Isotopic Labeling: Once cells have adhered and are in the mid-logarithmic growth phase, replace the standard medium with the pre-warmed 13C-labeling medium containing this compound.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often in the range of 8-24 hours for mammalian cells.[2]

Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution (e.g., 80:20 methanol:water at -80°C) to arrest all enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Phase Separation: Add chloroform to the lysate to create a biphasic mixture. Vortex and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

-

Sample Collection: Carefully collect the aqueous phase, which contains the polar metabolites for analysis. The organic phase can be saved for lipid analysis, and the protein pellet can be used for proteinogenic amino acid analysis.

Analytical Methods

-

Mass Spectrometry: Analyze the extracted polar metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These techniques will separate the individual metabolites and measure their mass isotopomer distributions (MIDs), which reflect the incorporation of the 13C label.

-

Data Analysis: The raw MS data is corrected for the natural abundance of 13C. The resulting MIDs are then used for flux calculations.

Metabolic Flux Analysis Modeling

-

Model Construction: A stoichiometric model of the central carbon metabolism of the cancer cell line is constructed. This model includes glycolysis, the pentose phosphate pathway, the TCA cycle, and anabolic pathways for biomass synthesis.

-

Flux Calculation: Software such as INCA or Metran is used to estimate the metabolic fluxes.[3] The software fits the experimentally measured MIDs and extracellular flux rates (glucose uptake, lactate secretion) to the metabolic model to calculate the intracellular fluxes.

The following diagram illustrates the general experimental workflow for a this compound MFA study.

Logical Framework for Data Interpretation

The data obtained from a this compound MFA study can provide insights into several key areas. The following diagram outlines the logical relationships for interpreting the results.

Conclusion

The use of this compound in metabolic flux analysis offers a powerful approach to dissect the intricate interplay between drug metabolism and cellular metabolic reprogramming in cancer. This technical guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret such studies. The insights gained from these experiments can lead to a better understanding of Trametinib's mechanism of action, the identification of metabolic vulnerabilities in cancer cells, and the development of more effective therapeutic strategies. As the field of metabolomics continues to advance, the application of labeled drugs in MFA will undoubtedly become an indispensable tool in cancer research and personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13cflux.net [13cflux.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Trametinib-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Trametinib-13C6, a stable isotope-labeled form of Trametinib. Trametinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2), key components of the MAPK/ERK signaling pathway.[1][2][3] Due to its cytotoxic nature, stringent adherence to safety protocols is imperative when handling this compound in a research setting. This document outlines the potential hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Safety Data

Trametinib and its isotopically labeled analogs are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: GHS Hazard Classification for Trametinib

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5] |

Data synthesized from safety data sheets for Trametinib and its isotopically labeled analogs.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment and Engineering Controls

| Control Type | Specification |

| Engineering Controls | |

| Ventilation | Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] |

| Safety Stations | Accessible safety shower and eye wash station must be available. |

| Personal Protective Equipment | |

| Eye Protection | Chemical safety goggles with side-shields.[4] |

| Hand Protection | Impermeable protective gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat or impervious clothing.[4] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.

-

Handling: Avoid creating dust or aerosols.[4] Do not eat, drink, or smoke in areas where the compound is handled.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Store locked up.[4]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4] |

Signaling Pathway of Trametinib

Trametinib functions by inhibiting MEK1 and MEK2, which are central kinases in the RAS/RAF/MEK/ERK signaling pathway.[7] This pathway, when aberrantly activated by mutations in genes like BRAF or RAS, drives uncontrolled cell proliferation and survival in various cancers.[2][3] By blocking MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.[2]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Protocols

While specific experimental protocols for this compound are application-dependent, the following provides a generalized workflow for the safe preparation of a stock solution for in vitro studies.

Preparation of a this compound Stock Solution

This protocol outlines the steps for safely weighing and dissolving this compound to create a stock solution.

Materials:

-

This compound solid

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Chemical fume hood

-

Appropriate PPE (see Table 2)

-

Sterile microcentrifuge tubes

-

Sterile, filtered pipette tips

Procedure:

-

Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound into the tube. Record the exact weight.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration.

-

Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability should be considered.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.

-

Decontamination: Wipe down the balance and fume hood surfaces with an appropriate cleaning agent (e.g., 70% ethanol).

-

Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes) in accordance with institutional and local regulations for chemical waste.

References

- 1. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. trametinib - My Cancer Genome [mycancergenome.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Trametinib in Human Plasma Using Trametinib-13C6 as an Internal Standard

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Trametinib-13C6 as an internal standard for the accurate quantification of Trametinib in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Trametinib (trade name Mekinist) is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is often constitutively activated in various cancers, making Trametinib an effective targeted therapy for tumors with specific BRAF mutations, such as melanoma.[1][3][4] Therapeutic drug monitoring (TDM) of Trametinib is crucial to optimize dosing, ensure efficacy, and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for variability during sample preparation and analysis.[5] This document outlines a validated LC-MS/MS method for this purpose.

Signaling Pathway of Trametinib Action

Trametinib targets the MEK1 and MEK2 proteins, which are central kinases in the MAPK/ERK signaling cascade. This pathway regulates cell proliferation, differentiation, and survival. In cancers with BRAF mutations, this pathway is hyperactivated, leading to uncontrolled cell growth. Trametinib's inhibition of MEK1/2 blocks the downstream phosphorylation of ERK, thereby inhibiting cellular proliferation.[6][7][8]

Materials and Reagents

-

Trametinib analytical standard

-

This compound (internal standard, IS)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Tert-butyl methyl ether (TBME)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Trametinib and this compound in dimethyl sulfoxide (DMSO).

-

Working Solutions:

-

Trametinib Calibration Standards: Serially dilute the Trametinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards.

-

Trametinib Quality Control (QC) Samples: Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with DMSO to achieve a concentration of 40 ng/mL.[9]

-

Sample Preparation (Liquid-Liquid Extraction)

The following protocol is adapted from a validated method for the simultaneous quantification of dabrafenib and trametinib in human plasma.[9][10][11]

-

Thaw frozen human plasma samples on an ice-water bath.

-

Pipette 100 µL of plasma (calibration standard, QC sample, or study sample) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (40 ng/mL) to each tube, except for blank samples.

-

Vortex briefly to mix.

-

Add 500 µL of TBME to each tube.

-

Vortex for 5 minutes to extract the analytes.

-

Snap-freeze the aqueous layer in a dry ice-ethanol bath.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried extract in 100 µL of acetonitrile.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method and can be adapted for similar instrumentation.[9]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid and 2 mM ammonium acetate |

| Flow Rate | 0.400 mL/min |

| Gradient Elution | A suitable gradient to separate Trametinib from endogenous plasma components. |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | Trametinib: m/z 616 -> 491This compound: m/z 622 -> 497 (or other appropriate transition depending on the labeling pattern) |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method, based on published validation data.[9][10]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Weighting Factor | Correlation Coefficient (r²) |

| Trametinib | 0.5 - 50 | 1/x² | ≥ 0.996 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Nominal Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Trametinib | LLOQ | 0.500 | Within ±15% | ≤ 15% |

| Low | 1.50 | Within ±15% | ≤ 15% | |

| Mid | 7.50 | Within ±15% | ≤ 15% | |

| High | 37.5 | Within ±15% | ≤ 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Method Validation Summary

The bioanalytical method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA).[9][10][11] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of Trametinib in human plasma. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, enabling the optimization of Trametinib therapy in cancer patients. Adherence to the detailed protocols and thorough method validation are critical for ensuring reliable and accurate results.

References

- 1. trametinib - My Cancer Genome [mycancergenome.org]

- 2. iajps.com [iajps.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in ApcΔ716 mice involves stromal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Trametinib Using Trametinib-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib is a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various cancers, making trametinib a critical therapeutic agent, particularly in BRAF-mutant melanoma and other solid tumors.[1][3] Accurate characterization of its pharmacokinetic (PK) profile is essential for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Trametinib-13C6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of trametinib in preclinical models, with a focus on the utilization of this compound as an internal standard.

Signaling Pathway

Trametinib targets the MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in upstream components, such as BRAF, can lead to constitutive activation of this pathway, driving oncogenesis.[1] Trametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[2][7]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of trametinib from in vivo studies in both human and mouse models. These values can serve as a reference for designing and interpreting new pharmacokinetic experiments.

Table 1: Human Pharmacokinetic Parameters of Trametinib

| Parameter | Value | Reference(s) |

| Recommended Oral Dose | 2 mg once daily | [8][9] |

| Bioavailability | 72% | [8][9] |

| Tmax (Time to Peak Concentration) | ~1.5 hours | [8][9] |

| Cmax (Peak Plasma Concentration) at 2 mg dose | ~22.2 ng/mL | |

| Terminal Half-life | ~4 days | [9] |

| Protein Binding | ~97.4% |

Table 2: Mouse Pharmacokinetic Parameters of Trametinib

| Parameter | Value | Dosing Regimen | Reference(s) |

| Cmax | ~150 ng/mL | 1 mg/kg, single oral dose | [10] |

| Tmax | ~2 hours | 1 mg/kg, single oral dose | [10] |

| AUC (0-24h) | ~1500 ng*h/mL | 1 mg/kg, single oral dose | [10] |

| Effective Dose for Pathway Inhibition | 1-3 mg/kg daily | Oral gavage |

Experimental Protocols

I. Bioanalytical Method: LC-MS/MS Quantification of Trametinib

This protocol outlines the preparation of calibration standards and quality control samples for the quantification of trametinib in plasma using this compound as an internal standard.

A. Materials and Reagents:

-

Trametinib reference standard

-

This compound (internal standard, IS)

-

Control mouse plasma (K2-EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

B. Preparation of Stock and Working Solutions:

-

Trametinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of trametinib and dissolve in 10 mL of DMSO.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMSO.

-

Trametinib Working Solutions for Calibration Curve: Perform serial dilutions of the trametinib stock solution with 50% ACN/water to prepare a series of working solutions.

-

This compound Internal Standard Working Solution (e.g., 40 ng/mL): Dilute the this compound stock solution with 50% ACN/water to achieve a final concentration of 40 ng/mL.[2]

C. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Calibration Standards: Spike control mouse plasma with the trametinib working solutions to achieve final concentrations ranging from approximately 0.5 to 50 ng/mL.[2][8][11] A typical calibration curve may include 8 non-zero concentrations.

-

QC Samples: Prepare QC samples in control mouse plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 7.5, and 37.5 ng/mL).[8]

D. Plasma Sample Preparation:

-

To a 50 µL aliquot of plasma sample (unknown, calibration standard, or QC), add a fixed volume of the this compound internal standard working solution.

-

Add protein precipitation solvent (e.g., acetonitrile with 1% formic acid) to the plasma sample.[7]

-

Vortex mix thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[8][11]

E. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with formic acid and acetonitrile with formic acid.[7]

-

Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both trametinib and this compound.

Table 3: Example Calibration Curve Concentrations

| Standard | Trametinib Concentration (ng/mL) |

| 1 | 0.5 |

| 2 | 1.0 |

| 3 | 2.5 |

| 4 | 5.0 |

| 5 | 10.0 |

| 6 | 25.0 |

| 7 | 40.0 |

| 8 | 50.0 |

II. In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for a single-dose pharmacokinetic study of trametinib in mice.

A. Animals and Housing:

-

Use an appropriate mouse strain (e.g., CD-1 nude mice for xenograft models).[10]

-

House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Allow for an acclimatization period of at least one week before the study.

B. Dosing:

-

Dose Formulation: Prepare the trametinib dosing solution in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water).

-

Administration: Administer trametinib to the mice via oral gavage at the desired dose (e.g., 1 mg/kg).[10] Ensure accurate dosing volume based on individual animal body weights.

C. Blood Sampling:

-

Collect blood samples at predetermined time points post-dose. A typical sampling schedule for a single-dose study might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Use a sparse sampling design where each mouse contributes a limited number of samples, or a serial bleeding protocol if the sample volume is small.[12]

-

Collect blood (approximately 30-50 µL) via a suitable method, such as submandibular or saphenous vein puncture, into tubes containing K2-EDTA as an anticoagulant.[12][13]

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until bioanalysis.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of trametinib.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. fda.gov [fda.gov]

- 3. niaid.nih.gov [niaid.nih.gov]

- 4. Standard Operating Procedures | Animal Care and Use Program [animalcare.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. queensu.ca [queensu.ca]

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Trametinib Using Trametinib-¹³C₆ as an Internal Standard

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Trametinib in plasma. The method utilizes Trametinib-¹³C₆ as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing of Trametinib.

Introduction

Trametinib is a potent and selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of several cancers, making Trametinib a critical therapeutic agent in oncology, particularly for melanoma with BRAF V600E or V600K mutations.[1][2] Accurate quantification of Trametinib in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note presents a validated HPLC-MS/MS method employing Trametinib-¹³C₆ as an internal standard for robust and reliable quantification. The use of a stable isotope-labeled internal standard minimizes matrix effects and compensates for variability in sample preparation and instrument response.[4][5][6]

Signaling Pathway

Trametinib targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib's inhibition of MEK1/2 blocks the downstream phosphorylation of ERK, thereby inhibiting cellular proliferation.[7][1][8]

Figure 1: Simplified MEK Signaling Pathway and the inhibitory action of Trametinib.

Experimental Workflow

The analytical workflow involves plasma sample preparation, followed by chromatographic separation using HPLC and subsequent detection and quantification by tandem mass spectrometry.

Figure 2: General experimental workflow for the analysis of Trametinib in plasma.

Materials and Reagents

-

Trametinib reference standard (≥99% purity)

-

Trametinib-¹³C₆ (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA as anticoagulant)

-

Tert-butyl methyl ether (TBME) (HPLC grade)

Instrumentation and Chromatographic Conditions

A summary of the HPLC and MS/MS parameters is provided in the tables below. These parameters are based on commonly reported conditions for Trametinib analysis and may be optimized for specific instrumentation.[9][5][6][10][11][12]

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | Analyte |

| Trametinib | |

| Trametinib-¹³C₆ |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Trametinib and Trametinib-¹³C₆ in DMSO at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Trametinib stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution: Dilute the Trametinib-¹³C₆ stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5-50 ng/mL) and QC samples (low, mid, and high concentrations).

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL Trametinib-¹³C₆) and vortex briefly.

-

Add 1 mL of TBME to the sample.

-

Vortex mix for 1 minute, followed by shaking for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4 °C.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (20% B).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Results and Discussion

Under the described chromatographic conditions, Trametinib and its internal standard, Trametinib-¹³C₆, are well-separated from endogenous plasma components with excellent peak shape and resolution. A representative chromatogram would show distinct peaks for both analytes at their expected retention times.

The calibration curve for Trametinib should be linear over the concentration range of 0.5 to 50 ng/mL, with a correlation coefficient (r²) of ≥0.99. The precision and accuracy of the method should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for the QC samples, in accordance with regulatory guidelines for bioanalytical method validation.

The use of a stable isotope-labeled internal standard is critical for compensating for any loss of analyte during sample processing and for correcting for matrix effects, thereby ensuring the accuracy and reliability of the results.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Trametinib in human plasma. The protocol is sensitive, selective, and accurate, making it suitable for a wide range of applications in clinical and preclinical research. The use of Trametinib-¹³C₆ as an internal standard ensures high-quality data for pharmacokinetic and other drug development studies.

References

- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trametinib - My Cancer Genome [mycancergenome.org]

- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of the MEK inhibitor trametinib on intestinal polyp formation in ApcΔ716 mice involves stromal COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 10. crsubscription.com [crsubscription.com]

- 11. bepls.com [bepls.com]

- 12. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

Application Notes and Protocols for the Bioanalysis of Trametinib using Trametinib-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Trametinib from plasma samples for quantitative analysis, utilizing Trametinib-¹³C₆ as an internal standard. Three common bioanalytical sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol and a summary of expected quantitative performance to aid in method selection and implementation.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, making it suitable for high-throughput analysis. This technique involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then separated by centrifugation.

Experimental Protocol

Materials:

-

Human plasma containing Trametinib

-

Trametinib-¹³C₆ internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of Trametinib-¹³C₆ internal standard working solution to the plasma sample.

-

Add 300 µL of acetonitrile containing 1% (v/v) formic acid to the tube.[1]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

| Parameter | Result | Reference |

| Recovery | 74% - 104% | [2] |

| Matrix Effect | Minimal | [2] |

| Precision (CV%) | 2.0% - 14.9% | [1] |

| Accuracy (Bias %) | -1.2% to 10.9% | [1] |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method is effective in removing salts and other polar interferences.

Experimental Protocol

Materials:

-

Human plasma containing Trametinib

-

Trametinib-¹³C₆ internal standard (IS) working solution

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Dry ice-ethanol bath

-

Nitrogen evaporator

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (2 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Shaker

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma sample into a 2 mL microcentrifuge tube.[3]

-

Add 20 µL of Trametinib-¹³C₆ internal standard working solution to the plasma sample.[3]

-

Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.[3]

-

Vortex the mixture and then shake for 10 minutes at 1,250 rpm.[3]

-

Centrifuge the tube for 5 minutes at 20°C and 23,100 x g.[3]

-

Snap freeze the aqueous (lower) layer in a dry ice-ethanol bath.[4][5]

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried extract in 100 µL of acetonitrile.[3][4][5]

-

The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

| Parameter | Result | Reference |

| Recovery | >92.5% | [6] |

| Matrix Effect | 95.62% - 102.76% | [6] |

| Precision (CV%) | Within ±15% | [4][5] |

| Accuracy (Bias %) | Within ±15% | [4][5] |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. The Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is a common choice for the extraction of a wide range of acidic, neutral, and basic compounds from biological fluids.

Experimental Protocol (Using Waters Oasis HLB µElution Plate)

Materials:

-

Human plasma containing Trametinib

-

Trametinib-¹³C₆ internal standard (IS) working solution

-

Waters Oasis HLB µElution Plate

-

4% Phosphoric acid in water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

96-well collection plate

-

Vacuum manifold or positive pressure manifold

Procedure:

-

Sample Pre-treatment: Dilute 400 µL of human plasma 1:1 with 4% phosphoric acid in water. Add the Trametinib-¹³C₆ internal standard to the plasma before dilution.

-

Load: Directly load the pre-treated sample onto the Oasis HLB µElution plate. No conditioning or equilibration steps are required.[7]

-

Wash: Wash the wells with 2 x 200 µL of 5% methanol in water.[7]

-

Elute: Elute the analytes with 2 x 25 µL of 90:10 acetonitrile:methanol into a 96-well collection plate.[7]

-

Dilute: Dilute the eluate with 100 µL of water.[7]

-

The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

| Parameter | Result | Reference |

| Recovery | >80% | [8] |

| Matrix Effect | ≤15% | [8] |

| Precision (CV%) | <15% | [8] |

| Accuracy (Bias %) | ±15% | [8] |

Signaling Pathway of Trametinib

Trametinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting MEK, Trametinib blocks the phosphorylation of ERK, thereby inhibiting downstream signaling and reducing tumor growth.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. lcms.cz [lcms.cz]

- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

Application Notes and Protocols for Studying Trametinib Metabolism using Trametinib-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib is a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS-RAF-MEK-ERK pathway.[1] This pathway is often constitutively activated in various cancers, such as melanoma with BRAF V600 mutations, making Trametinib an effective targeted therapy.[1][2] Understanding the metabolic fate of Trametinib is crucial for optimizing its therapeutic efficacy and safety profile. This document provides detailed application notes and experimental protocols for studying the metabolic pathways of Trametinib using its stable isotope-labeled analogue, Trametinib-¹³C₆.

The use of stable isotope-labeled internal standards (SIL-IS) like Trametinib-¹³C₆ is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Trametinib-¹³C₆, being chemically identical to Trametinib but with a mass shift of 6 Da, co-elutes with the analyte and experiences similar matrix effects and extraction variability.[4][5] This allows for highly accurate and precise quantification of Trametinib and its metabolites in complex biological matrices.[3][4][6]

Metabolic Pathways of Trametinib

Trametinib undergoes metabolism primarily through deacetylation, which is likely mediated by hydrolytic enzymes such as carboxylesterases.[2][7] The resulting deacetylated metabolite can then undergo further biotransformation, including glucuronidation.[7] While cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a minor role in its metabolism, the non-CYP-mediated pathways are predominant.[1][8]

Application of Trametinib-¹³C₆ in Metabolic Studies

Trametinib-¹³C₆ serves as an ideal internal standard for the accurate quantification of Trametinib and its unlabeled metabolites. By spiking biological samples with a known concentration of Trametinib-¹³C₆, the peak area ratio of the analyte to the internal standard can be used to determine the analyte's concentration, effectively correcting for variations during sample preparation and analysis.

Experimental Protocols

In Vitro Metabolism of Trametinib in Human Liver Microsomes

This protocol is designed to investigate the metabolic stability and identify the metabolites of Trametinib in a controlled in vitro system.

Materials:

-

Trametinib

-

Trametinib-¹³C₆

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Trametinib (1 mM) in DMSO.

-

In separate microcentrifuge tubes, prepare the incubation mixtures by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and either the NADPH regenerating system (for Phase I metabolism) or UDPGA (for Phase II metabolism).

-

-

Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Trametinib to a final concentration of 1 µM.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of Trametinib-¹³C₆ (e.g., 100 nM).

-

Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Trametinib and identify its metabolites.

-

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Trametinib.

Materials:

-

Trametinib

-

Trametinib-¹³C₆

-

Male C57BL/6 mice (8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Anesthesia

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Animal Dosing:

-

Fast mice overnight with free access to water.

-

Administer a single oral dose of Trametinib (e.g., 2 mg/kg) formulated in the vehicle via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50 µL) via retro-orbital or tail vein bleeding at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect samples into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw plasma samples on ice.

-

To a 20 µL aliquot of each plasma sample, add a known amount of Trametinib-¹³C₆ in acetonitrile to precipitate proteins and serve as an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of Trametinib.

-

Data Presentation

The following tables present example quantitative data that could be obtained from the described studies.

Table 1: In Vitro Metabolic Stability of Trametinib in Human Liver Microsomes

| Time (minutes) | Trametinib Remaining (%) |

| 0 | 100 |

| 5 | 85.2 |